Cas no 2548-96-1 (Benzene,1-(4-chlorophenoxy)-2,4-dinitro-)

Benzene,1-(4-chlorophenoxy)-2,4-dinitro- structure
2548-96-1 structure
Product Name:Benzene,1-(4-chlorophenoxy)-2,4-dinitro-
CAS No:2548-96-1
MF:C12H7ClN2O5
MW:294.64738202095
CID:268973
PubChem ID:236782
Update Time:2025-04-19

Benzene,1-(4-chlorophenoxy)-2,4-dinitro- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-(4-chlorophenoxy)-2,4-dinitro-
    • 1-(4-chlorophenoxy)-2,4-dinitrobenzene
    • (2,4-Dinitro-phenyl)-(4-chlor-phenyl)-ether
    • (4-chloro-phenyl)-(2,4-dinitro-phenyl)-ether
    • (4-Chlor-phenyl)-(2,4-dinitro-phenyl)-aether
    • 4-Chlor-2',4'-dinitrodiphenylether
    • 4'-Chlor-2.4-dinitro-diphenylaether
    • 4'-chloro-2,4-dinitrodiphenyl ether
    • 4-chlorophenyl 2,4-dinitrophenyl ether
    • 4-Chlorphenyl-2,4-dinitrophenylether
    • AC1L5XDF
    • AC1Q3RFD
    • AR-1G1928
    • CTK4F5909
    • NSC39653
    • Oprea1_624668
    • NSC-39653
    • AKOS000741520
    • 2548-96-1
    • DTXSID10284899
    • SCHEMBL11600913
    • Inchi: 1S/C12H7ClN2O5/c13-8-1-4-10(5-2-8)20-12-6-3-9(14(16)17)7-11(12)15(18)19/h1-7H
    • InChI Key: CSYHEOYNMJQREG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OC1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 294.00441
  • Monoisotopic Mass: 294.004
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • Density: 1.505
  • Boiling Point: 389.6°Cat760mmHg
  • Flash Point: 189.4°C
  • Refractive Index: 1.642
  • PSA: 95.51
  • LogP: 4.99510
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